![molecular formula C9H7N3O4 B2981917 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid CAS No. 126310-28-9](/img/structure/B2981917.png)
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid” is a chemical compound with the IUPAC name this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7N3O4/c13-5(14)1-4-12-8(15)6-7(9(12)16)11-3-2-10-6/h2-3H,1,4H2,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of this compound is 268.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 268.04840674 g/mol . The topological polar surface area of the compound is 87.6 Ų .Applications De Recherche Scientifique
Hydrogen Bonding and Molecular Structures
- Studies on hydrogen bonding in similar pyrrolopyrazine derivatives have revealed intricate details about intramolecular and intermolecular interactions. For instance, Dobbin et al. (1993) synthesized a series of dialkyl-4-oxo-dihydropyridin-3-yloxyethanoic acids and demonstrated the presence of hydrogen bonding through NMR spectroscopy and X-ray crystallography, highlighting the structural uniqueness of these compounds (Dobbin et al., 1993).
Synthesis and Chemical Transformations
- Innovative synthetic approaches to create densely functionalized pyrano[3,4-c]pyrroles have been developed, utilizing reactions involving 3-aroylacrylic acids and isocyanides. This method showcases the capability to rapidly build molecular complexity through a sequence of bond-forming events (Gao et al., 2016).
- The synthesis of pyrrolotriazepine derivatives via a modification of the Ugi reaction has been explored, demonstrating the versatility of this approach in generating combinatorial libraries of heterocyclic compounds, which could be pivotal for drug discovery and chemical biology (Ilyin et al., 2006).
Biological Activities
- Pyrazolyl-substituted 2(3H)-furanone derivatives have been synthesized and evaluated for their anticancer activities against various carcinoma cell lines. This work illustrates the potential therapeutic applications of pyrrolopyrazine derivatives in cancer treatment (Abou-Elmagd et al., 2016).
- The antioxidant activity of pyrazole-based heterocycles derived from a 2(3H)-furanone building block was studied, showing significant potencies and suggesting applications in oxidative stress-related conditions (Youssef et al., 2023).
Mécanisme D'action
Target of Action
It is mentioned that this compound is a thalidomide analog , which suggests that it may have similar targets to thalidomide. Thalidomide and its analogs are known to target a variety of proteins, including transcription factors and enzymes involved in cell proliferation and angiogenesis.
Mode of Action
As a thalidomide analog, it may share a similar mode of action, which involves binding to its target proteins and modulating their activity . This can result in changes to cellular processes such as cell proliferation and angiogenesis.
Result of Action
As a thalidomide analog, it may have similar effects, which could include inhibition of cell proliferation, suppression of angiogenesis, and modulation of inflammatory responses .
Propriétés
IUPAC Name |
3-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-5(14)1-4-12-8(15)6-7(9(12)16)11-3-2-10-6/h2-3H,1,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWLHLZUUXQLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N(C2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(dimethylamino)propyl]-N'-(3-fluorophenyl)oxamide](/img/structure/B2981834.png)
![3-[2-(Methylsulfonimidoyl)ethyl]cyclobutan-1-ol;hydrochloride](/img/structure/B2981836.png)
![Tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride](/img/structure/B2981837.png)
![2-(2,4-dichlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2981839.png)
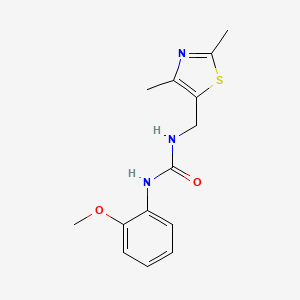
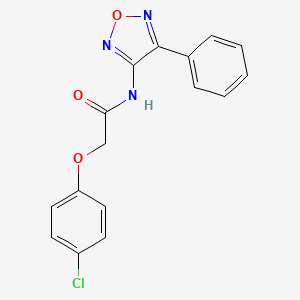
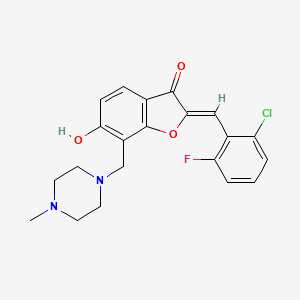
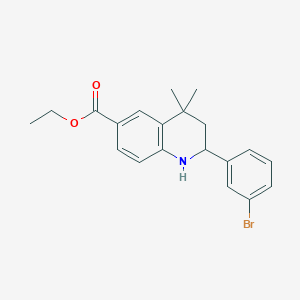

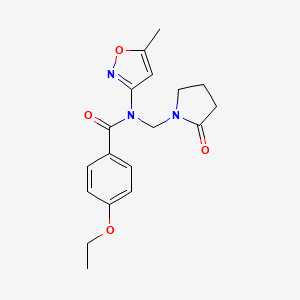
![(Z)-ethyl 1-butyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981849.png)
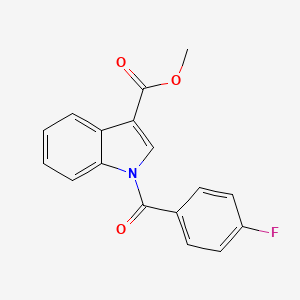
![1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2981854.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2981857.png)